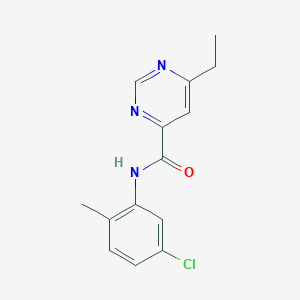
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first developed as a Janus kinase (JAK) inhibitor, which is a type of enzyme that plays a crucial role in the immune system's response to inflammation. CP-690,550 has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of various autoimmune and inflammatory diseases.
Mechanism of Action
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by inhibiting the JAK enzymes, which are involved in the signaling pathways that lead to inflammation. JAK enzymes are responsible for phosphorylating and activating various transcription factors, which then activate the genes that produce pro-inflammatory cytokines. By blocking these enzymes, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces the production of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have potent anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide also reduces the activation of T cells, which are involved in the immune response. This leads to a reduction in inflammation and an improvement in the symptoms of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK enzymes in various cellular processes. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is also relatively stable and has a long half-life in vivo, making it suitable for in vivo experiments.
However, there are also limitations to using N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as the tyrosine kinase c-Met. This can lead to unwanted side effects and can complicate the interpretation of experimental results. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is also a relatively large and complex molecule, which can make it difficult to synthesize and purify.
Future Directions
There are several future directions for research on N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in inflammation. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also shown potential for the treatment of other diseases, such as graft-versus-host disease and atopic dermatitis, which could be further explored. Finally, more research is needed to fully understand the mechanisms of action of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,6-dichloropyrimidine with ethyl acetoacetate to form 2-ethyl-6-chloropyrimidine-4,5-dicarboxylic acid ethyl ester. This compound is then reacted with 5-chloro-2-methylphenylamine to form the desired product, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by inhibiting the JAK enzymes, which are involved in the signaling pathways that lead to inflammation. By blocking these enzymes, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces inflammation and improves the symptoms of these diseases.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBSEMMCDPROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


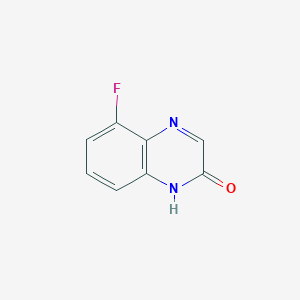

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)
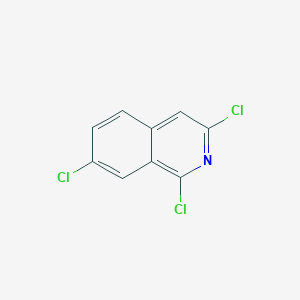
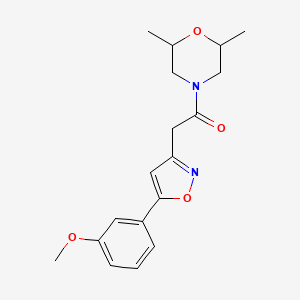

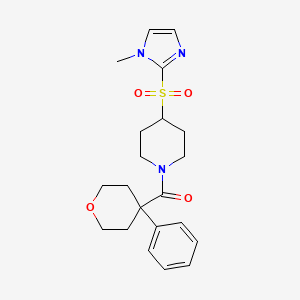
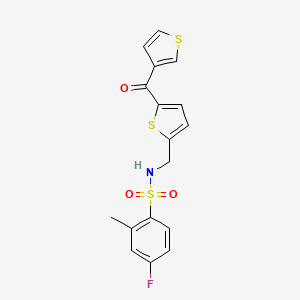
![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
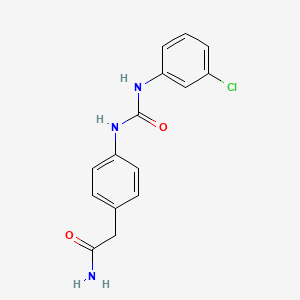
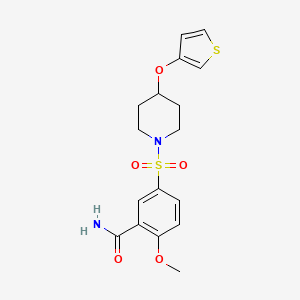
![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)